5-Propyl-2-thiouracil
Description
Historical Context of Thiouracil Derivatives in Research
The journey of thiouracil derivatives in scientific research began in the 1940s with serendipitous observations of the goitrogenic (thyroid-enlarging) properties of sulfhydryl-containing compounds in animals. researchgate.netpreprints.orgresearchgate.netencyclopedia.pub This discovery paved the way for systematic investigations into their therapeutic potential. A pivotal moment came in 1942 when Professor Edwin B. Astwood pioneered the use of 2-thiouracil (B1096) for treating patients with Graves' disease, a form of hyperthyroidism. researchgate.netpreprints.org This marked the dawn of thionamides as a class of antithyroid drugs. researchgate.net
The foundational structure of 2-thiouracil, a pyrimidine (B1678525) derivative where the oxygen atom at the second position is replaced by sulfur, became the blueprint for the development of other derivatives with enhanced pharmacological properties. ekb.eg This led to the synthesis and study of compounds like 6-methyl-2-thiouracil and 6-propyl-2-thiouracil, which also demonstrated antithyroid activity. ekb.egmdpi.com The research trajectory evolved from initial therapeutic applications to more in-depth studies of their mechanisms of action at the molecular level.
Scope and Significance of 5-Propyl-2-thiouracil in Contemporary Chemical and Biological Sciences
In modern research, this compound (often abbreviated as PTU) is a valuable tool for inducing and studying the mechanisms of hypothyroidism. sigmaaldrich.comscbt.comsigmaaldrich.com Its primary application lies in investigating thyroid hormone biosynthesis and gene regulation. sigmaaldrich.comscbt.com By inhibiting thyroid peroxidase (TPO), an enzyme crucial for the production of thyroid hormones, PTU allows researchers to explore the downstream effects of reduced thyroid hormone levels on various biological systems. ebi.ac.uk
Beyond its role in thyroid research, the broader class of thiouracil derivatives, including this compound, is being explored for a range of other potential biological activities. Studies have suggested that thiouracils may possess antiviral, antibacterial, and anticancer properties. ekb.egontosight.ai For instance, research has delved into the potential of thiouracil derivatives as inhibitors of histone deacetylase (HDAC), which could have implications for cancer therapy. nih.gov Furthermore, novel thiouracil-containing compounds are being synthesized and evaluated for their antioxidant and 15-lipoxygenase (15-LOX) inhibitory activities, which are relevant to combating oxidative stress-related diseases. mdpi.com The ability of thiouracils to interact with various biological targets, including enzymes and nucleic acids, underscores their continued importance in medicinal chemistry and drug discovery. researchgate.netekb.eg
The compound's utility extends to studies on endocrine disruption. nih.gov As a known thyroid inhibitor, this compound serves as a reference chemical in the development and validation of new approach methodologies (NAMs) aimed at reducing, refining, and replacing in vivo animal testing for chemical safety assessment. nih.govoup.com These in vitro models, such as human thyroid microtissue assays, are crucial for evaluating the potential of various chemicals to disrupt the thyroid system. nih.govoup.com
| Property | Value |
| Molecular Formula | C₇H₁₀N₂OS |
| Molecular Weight | 170.23 g/mol |
| CAS Number | 2954-52-1 |
| Appearance | Powder |
| Melting Point | 163 °C |
Overview of Key Research Paradigms and Challenges
The investigation of this compound and its derivatives is guided by several key research paradigms. A central focus is on understanding its mechanism of action at a molecular level. This involves elucidating how it interacts with target enzymes like thyroid peroxidase and its influence on gene expression and signaling pathways. sigmaaldrich.comebi.ac.uk Another significant paradigm is the exploration of its structure-activity relationships, where researchers synthesize and test new derivatives to identify compounds with enhanced potency or novel biological activities. ontosight.ainih.govacs.org
A major challenge in this field is the translation of in vitro findings to in vivo effects and, ultimately, to human relevance. nih.govnih.gov While in vitro assays provide valuable mechanistic insights, they may not fully capture the complexity of biological systems. toxicology.org Therefore, a key area of research involves developing and validating more sophisticated in vitro models, such as organotypic cultures, that better mimic human physiology. nih.govtoxicology.org
Another challenge lies in the potential for off-target effects and the need to fully characterize the toxicological profile of new derivatives. While this article does not delve into safety profiles, it is a critical consideration in the broader research context. Furthermore, the reproducibility of studies, particularly in the field of endocrine disruption, remains a point of discussion and an area for continued improvement in research practices. nih.gov The development of robust and standardized testing protocols is essential to ensure the reliability of research findings. nih.govoup.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-propyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-2-3-5-4-8-7(11)9-6(5)10/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJRFPUNLXBCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC(=S)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873575 | |
| Record name | 5-Propyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2954-52-1 | |
| Record name | 2,3-Dihydro-5-propyl-2-thioxo-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2954-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Propyl-2-thiouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002954521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Propyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Propyl-2-thiouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-Propyl-2-thiouracil | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH5Q64K6ZL | |
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Mechanisms of Action and Molecular Pharmacology of 5 Propyl 2 Thiouracil
Modulation of Thyroid Hormone Biosynthesis Pathways
PTU interferes with the production of thyroid hormones within the thyroid gland by targeting the enzyme thyroperoxidase (TPO). ontosight.aiwikipedia.orgui.ac.id This interference disrupts the normal pathway of thyroid hormone synthesis.
The primary mechanism of PTU is the inhibition of TPO, a key enzyme in the synthesis of thyroid hormones. ontosight.aiwikipedia.orgui.ac.idscbt.com TPO is responsible for catalyzing the oxidation of iodide and its incorporation into tyrosine residues of thyroglobulin. wikipedia.orgui.ac.idscbt.com PTU acts as a potent inhibitor of TPO, thereby blocking these crucial steps in the production of thyroxine (T4) and triiodothyronine (T3). ui.ac.idscbt.com Studies have shown that PTU can act as a substrate for TPO, leading to the formation of metabolites that may contribute to its inhibitory action. Irreversible inhibition of TPO by PTU has been observed in the absence of oxidizable substrates. iarc.fr The interaction of PTU with TPO is complex and can be influenced by the presence of iodide. iarc.fr
Computational studies have provided insights into the molecular interactions between PTU and TPO. Docking analyses have shown that PTU binds effectively to the active site of TPO. ui.ac.idui.ac.id These interactions involve the heme group and key amino acid residues within the enzyme's active site, leading to the inhibition of its catalytic activity. ui.ac.id Specifically, interactions with residues such as His239 and Ser314, along with hydrophobic interactions, stabilize the binding of PTU. ui.ac.id
By inhibiting TPO, PTU directly interferes with the iodination of tyrosine residues on the thyroglobulin protein. wikipedia.orgscbt.com This process is essential for the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to thyroid hormones. ui.ac.idnih.gov Furthermore, PTU inhibits the subsequent coupling of these iodotyrosine residues to form T4 and T3. scbt.comiarc.frjst.go.jp The coupling reaction is considered to be more sensitive to the inhibitory effects of antithyroid agents like PTU than the iodination reaction. pharmacompass.com This dual inhibition of both iodination and coupling significantly reduces the synthesis of new thyroid hormones within the thyroid gland. mdpi.com
Regulation of Iodothyronine Deiodinase Enzymes
In addition to its effects on thyroid hormone synthesis, PTU also modulates the activity of iodothyronine deiodinases, a family of enzymes responsible for the peripheral conversion of T4 to the more biologically active T3. wikipedia.orgiarc.fr This action contributes to a more rapid decrease in circulating T3 levels than would be expected from the inhibition of thyroidal hormone synthesis alone. iarc.fr
PTU is a potent inhibitor of Type 1 deiodinase (D1), an enzyme primarily found in the liver, kidneys, and thyroid. iarc.froup.combioscientifica.com D1 is responsible for both the conversion of T4 to T3 and the clearance of reverse T3 (rT3). oup.combioscientifica.com The inhibition of D1 by PTU is a key feature that distinguishes it from other antithyroid drugs like methimazole (B1676384). wikipedia.orgiarc.fr The sensitivity of D1 to PTU is significant, with studies showing that it is about 1000-fold more sensitive than Type 2 deiodinase. researchgate.net The kinetics of D1 inhibition by PTU have been described as uncompetitive and substrate-dependent, suggesting a ping-pong type reaction mechanism. nih.govnih.gov
| Compound | Inhibitory Effect on D1 | Reference |
|---|---|---|
| 6-propyl-2-thiouracil (6-PTU) | Inhibits | oup.com |
| 5-propyl-2-thiouracil (5-PTU) | Inhibits (similar to 6-PTU) | oup.com |
| 6-methyl-2-thiouracil (MTU) | Inhibits | oup.com |
| 2-thiouracil (B1096) (TU) | Inhibits | oup.com |
| 5-iodouracil (IU) | Inhibits | oup.com |
| Uracil (B121893) | No effect | oup.com |
In contrast to its potent inhibition of D1, PTU has a significantly weaker effect on Type 2 deiodinase (D2). researchgate.neteur.nl D2 is primarily located in the brain, pituitary gland, and brown adipose tissue and plays a crucial role in the local production of T3. eur.nloup.com The relative insensitivity of D2 to PTU is a key distinguishing characteristic between the deiodinase isoenzymes. researchgate.neteur.nloup.com While high concentrations of PTU can inhibit D2 activity, particularly under specific assay conditions, its potency is much lower compared to its effect on D1. researchgate.net
Type 3 deiodinase (D3) is an enzyme that inactivates thyroid hormones by converting T4 to rT3 and T3 to 3,3'-diiodothyronine (B1196669) (T2). oup.compnas.org D3 is not significantly inhibited by PTU under normal physiological conditions.
| Deiodinase Type | Primary Function | Sensitivity to PTU | Reference |
|---|---|---|---|
| Type 1 (D1) | T4 to T3 conversion (systemic), rT3 clearance | Highly sensitive | iarc.froup.comresearchgate.net |
| Type 2 (D2) | T4 to T3 conversion (local) | Relatively insensitive | researchgate.neteur.nloup.com |
| Type 3 (D3) | Inactivation of T4 and T3 | Insensitive | oup.compnas.org |
Molecular Interactions with Enzymatic Active Sites
The inhibitory actions of PTU are a direct result of its molecular interactions with the active sites of its target enzymes. For TPO, PTU is thought to interact with the oxidized heme group of the enzyme, which is formed during the catalytic cycle. iarc.fr This interaction prevents the enzyme from carrying out its normal function of iodinating thyroglobulin. Computational modeling has further elucidated these interactions, showing that PTU fits into the active site of TPO and forms hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby stabilizing the enzyme-inhibitor complex. ui.ac.id
In the case of D1, the mechanism of inhibition by PTU is believed to involve the selenocysteine (B57510) residue present in the active site of the enzyme. bioscientifica.combioscientifica.com PTU likely interacts with a reactive enzyme-selenium-iodine intermediate, preventing the regeneration of the active enzyme. bioscientifica.com The kinetics of this inhibition are complex and can be influenced by the concentration of cofactors such as dithiothreitol (B142953) (DTT) in in vitro assays. researchgate.netresearchgate.net
Binding to Selenocysteine Residues
The mechanism of action of this compound (PTU) involves its interaction with enzymes containing selenocysteine (SeC). nih.govebi.ac.uk One of the primary targets is the selenoenzyme iodothyronine deiodinase (ID-I), which is crucial for the conversion of the prohormone thyroxine (T4) into the biologically active form, triiodothyronine (T3). nih.gov The catalytic cycle of deiodinases involves the selenocysteine residue at the active site. This residue is thought to function as the iodonium (B1229267) acceptor from the iodothyronine substrate, leading to the formation of a selenenyl iodide (E-SeI) intermediate. nih.govoup.com PTU specifically interacts with this oxidized form of the enzyme. nih.gov
The sensitivity of deiodinases to PTU can be influenced by the amino acid sequence surrounding the active site selenocysteine. For instance, studies on Xenopus laevis type I iodothyronine deiodinase (xlD1), which is naturally insensitive to PTU, revealed that substituting a proline residue with serine two positions downstream from the selenocysteine (Pro132Ser) restores high sensitivity to PTU. oup.com This highlights the structural specificity required for the binding and inhibitory action of PTU on selenocysteine-containing enzymes.
Formation of Enzyme-Thiouracil Complexes
Following the formation of the selenenyl iodide (E-SeI) intermediate in the enzyme's catalytic cycle, this compound can intervene. nih.govoup.com Instead of the E-SeI intermediate reacting with a reducing cofactor to regenerate the active enzyme, it reacts with PTU. This reaction leads to the formation of a stable, covalent selenenyl-sulfide adduct between the enzyme's selenocysteine residue and the thiouracil molecule (a SeC-PTU adduct). oup.com This complex formation effectively sequesters the enzyme in an inactive state, preventing it from participating in further deiodination reactions. nih.govoup.com
Kinetic studies have demonstrated that the inhibition of type 1 deiodinase (D1) by PTU is uncompetitive with respect to the iodothyronine substrate. oup.com This indicates that PTU binds to the enzyme-substrate intermediate complex, which is consistent with the mechanism involving the trapping of the selenenyl iodide intermediate. The essential nature of the 2-mercapto group in the thiouracil structure is underscored by the observation that uracil, which lacks this group, does not inhibit deiodinase activity. oup.com
Biological Activities and Pharmacodynamics of 5 Propyl 2 Thiouracil
Effects on Thyroid Homeostasis and Induced Hypothyroidism Models
5-Propyl-2-thiouracil (PTU) is a thioamide drug primarily used to manage hyperthyroidism by inhibiting the synthesis of thyroid hormones. nih.govconsensus.app Its mechanism of action involves the inhibition of the enzyme thyroid peroxidase (TPO), which is essential for the iodination of tyrosine residues within thyroglobulin, a precursor to thyroid hormones. nih.govconsensus.app By blocking TPO, PTU effectively reduces the production of thyroxine (T4) and triiodothyronine (T3). nih.govontosight.ai A key feature of PTU that distinguishes it from other antithyroid drugs like methimazole (B1676384) is its ability to inhibit the peripheral deiodination of T4 to the more potent T3 in various tissues, including the liver. glowm.comiarc.frdroracle.ai This dual action leads to a more rapid decrease in serum T3 concentrations. iarc.fr
The administration of PTU leads to a dose-dependent reduction in thyroid hormone levels, which in turn triggers an increase in thyroid-stimulating hormone (TSH) from the pituitary gland. consensus.appiarc.fr This hormonal shift is a hallmark of induced hypothyroidism. In research settings, PTU is widely used to create animal models of hypothyroidism to study the physiological effects of thyroid hormone deficiency. ekb.eg For instance, studies in rats have shown that both short-term (1 week) and long-term (1 month) treatment with PTU result in decreased serum T4 and T3 levels and a corresponding rise in TSH levels. consensus.app The relationship between PTU dosage and its concentration in the serum and thyroid tissue is linear, although the uptake into the thyroid may be a saturable process. consensus.app Chronic administration can lead to significant increases in thyroid weight and follicular cell hyperplasia due to the sustained TSH stimulation. iarc.fr
Table 1: Effects of this compound on Thyroid Function
| Parameter | Effect of PTU Administration | Mechanism |
|---|---|---|
| Thyroid Hormone Synthesis | Inhibited | Blocks thyroid peroxidase (TPO), preventing iodine incorporation into thyroglobulin. nih.govdrugbank.com |
| Peripheral T4 to T3 Conversion | Inhibited | Inhibits type-1 deiodinase enzyme. iarc.frdroracle.ai |
| Serum T4 and T3 Levels | Decreased | Result of inhibited synthesis and peripheral conversion. consensus.appiarc.fr |
| Serum TSH Levels | Increased | Response to low thyroid hormone levels (negative feedback). consensus.appiarc.fr |
| Thyroid Gland | Enlargement (goiter) and hyperplasia with chronic use | Sustained stimulation by elevated TSH. iarc.fr |
Antioxidant Potential and Reactive Oxygen Species Modulation
Beyond its well-established role in thyroid regulation, this compound has demonstrated notable antioxidant properties. nih.govdroracle.ai Research suggests that PTU can directly scavenge oxygen free radicals, particularly hydroxyl radicals. nih.govbioscientifica.com Studies have shown that PTU reacts with hydroxyl radicals at a very high rate. nih.gov Its reactivity with superoxide (B77818) radicals is less pronounced, showing a significant inhibitory effect only at higher concentrations. nih.gov
The antioxidant activity of PTU is also evident in its ability to inhibit lipid peroxidation. nih.govbioscientifica.com In experimental models using linoleic acid membranes, low concentrations of PTU were found to decrease the rate of heat-induced peroxidation. nih.gov However, this protective effect was reversed at higher concentrations of the drug. nih.gov The antioxidant capabilities of PTU may contribute to its protective effects against certain types of cellular damage, such as alcohol-induced liver injury. nih.gov Furthermore, treatment with PTU in hyperthyroid patients has been shown to partially reverse the altered levels of various antioxidant enzymes and vitamins, suggesting that its therapeutic effects might be partly due to its antioxidant actions. karger.com It has also been found to relieve increased mitochondrial superoxide production induced by high concentrations of iodide. e-enm.org
Antiviral Properties of 2-Thiouracil (B1096) Derivatives
Derivatives of 2-thiouracil have been a subject of interest in the search for new antiviral agents. ekb.egontosight.ai These compounds have shown activity against a range of viruses. ekb.eg For instance, certain 2-thiopyrimidine nucleoside analogues have demonstrated inhibitory effects against herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV). nih.gov The antiviral potency of these derivatives can be influenced by chemical modifications, such as halogenation at the 5-position of the pyrimidine (B1678525) ring. nih.gov
Research has also explored the activity of thiouracil derivatives against human immunodeficiency virus (HIV). nih.gov Some S-alkylation and N-alkylation products of 2-thiouracil have been reported as unique HIV reverse transcriptase inhibitors. ekb.eg More recently, hybrid molecules combining thiouracil and coumarin (B35378) have been synthesized and shown to inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19. acs.org The mechanism of action for these hybrid compounds is believed to involve the inhibition of the virus's RNA-dependent RNA polymerase (RdRp). acs.org Additionally, some substituted 2-thiouracils have shown activity against the influenza A virus. researchgate.net The development of novel pyrimidine derivatives starting from a 2-thiouracil nucleus continues to be a strategy for discovering new antiviral compounds. sysrevpharm.orgsysrevpharm.org
Antibacterial and Antifungal Efficacy of Thiouracil Compounds
Thiouracil and its derivatives have been recognized for their potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. ekb.eg Various synthetic derivatives have been created and tested against a range of bacterial and fungal strains.
In terms of antibacterial activity, novel thiouracil derivatives containing an acyl thiourea (B124793) moiety have been synthesized and shown to be effective against Gram-positive bacteria such as Bacillus amyloliquefaciens, Staphylococcus aureus, and Bacillus subtilis. nih.govresearchgate.net The mechanism for some of these compounds involves the inhibition of SecA ATPase, a crucial component of the bacterial protein secretion system. nih.gov Other modifications, such as the inclusion of a benzothiazole (B30560) moiety or a 1,2,4-triazolo[1,5-a]pyrimidine group, have also yielded compounds with significant inhibitory activity against these bacteria. sioc-journal.cnbenthamdirect.com The addition of metal ions, such as copper (II) and palladium (II), to 6-propyl-2-thiouracil has been shown to enhance its antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts. mdpi.com
Regarding antifungal efficacy, 2-thiouracil derivatives have also shown promise. For example, 2-thiouracil-5-sulfonamide derivatives have exhibited strong antifungal activity, with some being particularly effective due to their high lipophilicity, which allows for easier penetration of the fungal cell membrane. mdpi.com Chalcone derivatives of 2-thiouracil-5-sulphonic acid have also been noted for their potent antifungal effects. nih.gov Metal complexes of 2-thiouracil and its derivatives have demonstrated significant antifungal activity against various Candida species and Saccharomyces cerevisiae. mdpi.com
Table 2: Antimicrobial Activity of Selected Thiouracil Derivatives
| Derivative Class | Target Organisms | Reported Activity |
|---|---|---|
| Acyl thiourea derivatives | Bacillus amyloliquefaciens, Staphylococcus aureus, Bacillus subtilis | Promising antibacterial activity. nih.govresearchgate.net |
| Benzothiazole derivatives | Bacillus amyloliquefaciens, Staphylococcus aureus, Bacillus subtilis | Good inhibitory activity. sioc-journal.cn |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Bacillus amyloliquefaciens, Staphylococcus aureus, Bacillus subtilis | Strong inhibitory activity. benthamdirect.com |
| Metal complexes (Cu(II), Pd(II)) | Gram-positive and Gram-negative bacteria, yeasts | Improved antimicrobial activity. mdpi.com |
| 2-Thiouracil-5-sulfonamides | Fungal species | Promising antifungal activity. azpharmjournal.com |
Antineoplastic and Anticancer Activities of Thiouracil Analogues
The structural similarity of the pyrimidine ring in thiouracil to the building blocks of DNA and RNA has made its analogues a focus of anticancer research. ijpbs.com A variety of thiouracil derivatives have been synthesized and evaluated for their cytotoxic effects on different cancer cell lines. ekb.egontosight.aiijpbs.com
Several studies have demonstrated the potential of these compounds. For example, some 2-thiouracils and fused 2-thiouracils have shown promising cytotoxic activity against colon cancer (CaCo-2) cell lines, with some compounds being more potent than the standard drug doxorubicin. ijpbs.com Thiouracil derivatives with a sulfonamide group have also exhibited significant anticancer activity against breast (MCF-7) and colon (CaCo-2) cancer cell lines. pharmacophorejournal.com The mechanism of action for some of these compounds may involve the inhibition of protein tyrosine kinases. pharmacophorejournal.com Furthermore, new thiouracil derivatives have been designed as histone deacetylase (HDAC) inhibitors, which can induce apoptosis and arrest the cell cycle in cancer cells. tandfonline.com Metal complexes of 6-propyl-2-thiouracil, particularly with palladium(II) and gold(III), have shown enhanced cytotoxic effects against human cervical carcinoma cells (HeLa) compared to normal cells. preprints.org A nitrogen mustard derivative of 6-propyluracil has also demonstrated both in vitro and in vivo anticancer activity. nih.gov More recent research on 4-bisarylurea thiouracil derivatives has identified compounds that induce apoptosis in breast cancer cells. nih.gov
Table 3: Anticancer Activity of Selected Thiouracil Analogues
| Derivative Class | Target Cancer Cell Lines | Reported Activity/Mechanism |
|---|---|---|
| Fused 2-thiouracils | Colon (CaCo-2) | Promising cytotoxic activity. ijpbs.com |
| 2-Thiouracil sulfonamides | Breast (MCF-7), Colon (CaCo-2) | Active against cell lines, potential protein tyrosine kinase inhibition. pharmacophorejournal.com |
| Histone Deacetylase (HDAC) Inhibitors | Breast (MCF-7), Liver (HepG2), Colon (HCT116) | Induces apoptosis and cell cycle arrest. tandfonline.com |
| Metal complexes (Pd(II), Au(III)) | Cervical (HeLa) | Enhanced cytotoxic effects. preprints.org |
| Nitrogen mustard derivatives | KB cells, Ehrlich carcinoma | In vitro and in vivo anticancer activity. nih.gov |
| 4-bisarylurea derivatives | Breast (MCF-7, MDA-MB-231) | Induces apoptosis. nih.gov |
Impact on Reproductive Physiology
This compound can significantly impact reproductive physiology, particularly in males, through its induction of hypothyroidism. rdd.edu.iq Thyroid hormones play a crucial role in testicular development and function. ekb.eg
Studies in male rats have shown that PTU-induced hypothyroidism can lead to impaired reproductive efficiency. rdd.edu.iq This is characterized by a significant decrease in serum levels of testosterone (B1683101), follicle-stimulating hormone (FSH), and luteinizing hormone (LH). rdd.edu.iq While sperm count may not be significantly affected, there can be a notable decrease in individual sperm motility and an increase in the percentage of abnormal and dead sperm. rdd.edu.iq The proposed mechanisms for these effects include the disruption of the hypothalamus-pituitary-gonadal (HPG) axis and direct effects on the testes. rdd.edu.iq PTU may directly inhibit steroidogenesis in Leydig cells by reducing the function of key enzymes and proteins involved in testosterone production. rdd.edu.iq Additionally, since thyroid hormone receptors are present on Sertoli cells, which support spermatogenesis, a lack of thyroid hormones can disrupt this process. rdd.edu.iq
Interestingly, the timing of PTU-induced hypothyroidism is critical. Transient hypothyroidism induced in neonatal rats can lead to a significant increase in adult testis size and sperm production. ekb.eg However, in adult males, prolonged and severe hypothyroidism is more likely to impair reproductive function. rdd.edu.iq Despite these effects on testicular function and hormone levels, some studies suggest that PTU treatment in young male rats does not necessarily impair their ability to reproduce. uni.edu
Inhibition of Testosterone Production
This compound (PTU), a thioamide drug, has been shown to directly affect testosterone production. nih.govebi.ac.uk Studies on isolated rat Leydig cells, the primary site of testosterone synthesis in the testes, have revealed that PTU inhibits both the basal and stimulated release of testosterone. nih.govebi.ac.uk
The mechanism behind this inhibition involves the disruption of key steps in the steroidogenesis pathway. Specifically, PTU has been found to diminish the function of the enzyme cytochrome P450 side-chain cleavage enzyme (P450scc). nih.govebi.ac.uk This enzyme is critical for the conversion of cholesterol into pregnenolone (B344588), a precursor for all steroid hormones, including testosterone. By impeding the function of P450scc, PTU effectively reduces the production of pregnenolone and, consequently, testosterone. nih.govebi.ac.uk
Furthermore, PTU has been observed to decrease the messenger RNA (mRNA) expression of the steroidogenic acute regulatory protein (StAR). nih.govebi.ac.uk The StAR protein plays a crucial role in transporting cholesterol, the initial substrate for steroidogenesis, from the outer to the inner mitochondrial membrane where the P450scc enzyme is located. A reduction in StAR expression limits the availability of cholesterol for conversion into pregnenolone, further contributing to the decline in testosterone synthesis. nih.govebi.ac.uk
Table 1: Effect of this compound on Testosterone Production in Rat Leydig Cells
| Parameter | Effect of PTU | Mechanism of Action |
| Basal Testosterone Release | Inhibited | - |
| hCG-stimulated Testosterone Release | Inhibited | - |
| Forskolin-stimulated Testosterone Release | Inhibited | - |
| 8-bromo-cAMP-stimulated Testosterone Release | Inhibited | - |
| Pregnenolone Production | Inhibited | Diminished P450scc function |
| StAR mRNA Expression | Diminished | Regulation of steroidogenesis |
Effects on Testicular Growth
The administration of this compound during specific developmental windows has been demonstrated to have a profound impact on testicular growth in various species, including rats, mice, domestic fowl, and turkeys. oup.comnih.govekb.egoup.comnih.gov The primary mechanism underlying this effect is linked to the induction of transient hypothyroidism, which in turn influences the proliferation of Sertoli cells, a key determinant of final testis size and sperm production capacity. ekb.egoup.com
In studies involving domestic fowl, transient PTU treatment during the prepubertal period led to significant increases in adult testis size. oup.comoup.com For example, treatment from 6 to 12 weeks of age resulted in a 96% increase in mean testis weight at 28 weeks of age compared to controls. oup.comoup.com This was accompanied by a substantial increase in daily sperm production. oup.com However, the timing of PTU administration is critical; treatments initiated earlier or later in development had less pronounced or even detrimental effects on testicular morphology and function. oup.com
Similar findings have been observed in rodents. Neonatal treatment of mice with PTU resulted in an approximate 30% increase in testis weight and a 50% increase in daily sperm production in adulthood. nih.gov In rats, neonatal hypothyroidism induced by PTU also led to significant increases in adult testis size. iarc.fr This effect is attributed to an extended period of Sertoli cell proliferation. ekb.eg
Research in New Zealand White rabbits has also shown that neonatal PTU injection significantly increased testicular length, width, and weight. ekb.eg At 90 days of age, the testes of PTU-treated rabbits weighed 39.1% more than those of the control group. ekb.eg This increase in testis size was associated with a higher percentage of seminiferous tubules and Leydig cell indices. ekb.eg
Conversely, studies on bovine testis tissue xenografted into mice showed that PTU treatment led to lower Sertoli cell numbers and decreased seminiferous tubule length, which is opposite to the effects seen in rats. nih.gov In rats, postnatal PTU administration was associated with a reduction in testis weight and the diameter of seminiferous tubules, while prenatal treatment had no significant effect on testicular development. researchgate.net Furthermore, in both hyper- and hypothyroid rat models induced by T3 injection or PTU administration respectively, significantly decreased body and testes weights were observed at 21 days of age and were not fully recovered by 50 days of age. nih.gov Histological analysis of the hypothyroid rats revealed smaller seminiferous tubules and delayed germ cell differentiation. nih.gov
Table 2: Effects of this compound on Testicular Parameters in Different Species
| Species | Timing of PTU Treatment | Effect on Testis Weight | Effect on Sperm Production | Reference |
| Domestic Fowl | 6-12 weeks of age | 96% increase | 115% increase in daily sperm production | oup.com |
| Domestic Fowl | 8-14 or 10-16 weeks of age | ~35% increase | - | oup.com |
| Mouse | Neonatal | ~30% increase | ~50% increase | nih.gov |
| Rat | Neonatal | Increased | 83-136% increase in daily sperm production | iarc.fr |
| Rabbit | Neonatal | 39.1% increase | Increased sperm concentration | ekb.eg |
| Turkey | 8-16 weeks of age | Greater than controls at 24 weeks | Greater than controls at 24 weeks | nih.gov |
| Rat (Postnatal) | Postnatal | Reduction | - | researchgate.net |
| Rat (Xenograft) | - | Decreased seminiferous tubule length | - | nih.gov |
| Rat | 1-21 days post-delivery | Decreased | - | nih.gov |
Metabolism and Pharmacokinetic Investigations of 5 Propyl 2 Thiouracil and Its Metabolites
Absorption and Distribution Profiles in Biological Systems
Following oral administration, 5-Propyl-2-thiouracil is well and rapidly absorbed, with a bioavailability reported to be between 75% and 95%. wikipedia.orgnih.gov Peak serum concentrations are typically observed within one hour of administration. wikipedia.org The distribution of PTU is not uniform throughout the body; it is actively concentrated in the thyroid gland. wikipedia.orgiarc.frnih.gov
In the bloodstream, PTU is significantly bound to plasma proteins, with approximately 70% to 85% of the drug being protein-bound. wikipedia.orgnih.govnih.gov Albumin and lipoproteins are the major binding proteins. nih.gov Despite this high degree of protein binding, PTU is readily transferred across the placenta. wikipedia.org The volume of distribution (Vd) is approximately 0.4 L/kg. nih.gov Studies in rats have shown that PTU can cross the placental barrier, although the fetal-to-maternal serum concentration ratio remains less than one. iarc.fr
| Parameter | Value | Source |
|---|---|---|
| Bioavailability | 75% - 95% | wikipedia.orgnih.gov |
| Time to Peak Serum Concentration | ~1 hour | wikipedia.org |
| Plasma Protein Binding | 70% - 85% | wikipedia.orgnih.govnih.gov |
| Volume of Distribution (Vd) | 0.4 L/kg | nih.gov |
| Plasma Half-life | ~1-2 hours | wikipedia.org |
Biotransformation Pathways
This compound undergoes extensive hepatic metabolism through several key pathways, converting it into more polar, excretable metabolites. wikipedia.orgpharmacompass.com The primary routes of biotransformation include glucuronidation, sulfation, and oxidation. nih.govnih.gov
Glucuronidation represents a major phase II metabolic pathway for PTU. nih.goviarc.frinchem.org This process, catalyzed by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to the PTU molecule, significantly increasing its water solubility and facilitating its excretion. nih.gov The formation of glucuronide conjugates is a critical step in the elimination of the drug. iarc.frpharmacompass.comsmolecule.com The primary metabolite formed through this pathway is the N-β-D-glucuronide. nih.goviarc.frbiosynth.com
Sulfation is another phase II conjugation reaction involved in the metabolism of PTU. nih.govnih.gov This pathway involves the transfer of a sulfonate group to the PTU molecule. It has been reported that PTU and its sulfated metabolites can inhibit glutathione (B108866) transferase and glutathione peroxidase in a concentration-dependent manner. nih.gov Sulfation of the phenolic hydroxyl group of iodothyronines is a crucial step in their irreversible inactivation, and the interplay between sulfation and deiodination is a key aspect of thyroid hormone metabolism. scispace.com
Oxidative metabolism is a significant pathway for PTU, leading to the formation of several metabolites. electronicsandbooks.com In activated neutrophils, myeloperoxidase can metabolize PTU into reactive intermediates. nih.gov This process yields oxidized metabolites including propylthiouracil-disulfide, propyluracil-2-sulfinate, and propyluracil-2-sulfonate. iarc.frnih.gov The formation of the disulfide derivative is a result of the oxidation of the thiocarbonyl group. researchgate.netvulcanchem.com Propylthiouracil-disulfide has been identified as the earliest detectable metabolite in in-vitro systems containing thyroid peroxidase. iarc.fr The oxidation of PTU can be a one-electron transfer process leading to a free-radical product, which then dimerizes to form the disulfide compound. researchgate.net
Identification and Characterization of Major Metabolites (e.g., N-β-D glucuronide, propylthiouracil-disulfide)
The biotransformation of PTU results in several key metabolites. The most prominent of these are the glucuronide conjugate and the disulfide form.
Propylthiouracil (B1679721) N-β-D-glucuronide: This is a major metabolite formed through the glucuronidation pathway and is a significant component of the metabolites excreted in urine. iarc.frsmolecule.combiosynth.com It is a glycosylation product of PTU. biosynth.com Labeled versions of this metabolite, such as Propylthiouracil-d5 N-β-D-Glucuronide Sodium Salt, are used as standards in metabolic research. scbt.compharmaffiliates.com
Propylthiouracil-disulfide: This metabolite is formed via the oxidation of PTU. iarc.frnih.gov It is the initial metabolite detected in in-vitro studies with thyroid peroxidase. iarc.fr However, this disulfide is noted to be unstable in aqueous solutions, where it can disproportionate back to PTU and more oxidized forms. electronicsandbooks.com
Other identified oxidized metabolites include propyluracil-2-sulfinate and propyluracil-2-sulfonate. iarc.frnih.gov
| Metabolite | Formation Pathway | Source |
|---|---|---|
| Propylthiouracil N-β-D-glucuronide | Glucuronidation | nih.goviarc.frbiosynth.com |
| Propylthiouracil-disulfide | Oxidation | iarc.frelectronicsandbooks.comnih.gov |
| Propyluracil-2-sulfinate | Oxidation | iarc.frnih.gov |
| Propyluracil-2-sulfonate | Oxidation | iarc.frnih.gov |
Elimination and Excretion Mechanisms
The elimination of this compound and its metabolites from the body is relatively rapid. iarc.frinchem.org The plasma half-life of PTU is approximately one to two hours and is not significantly affected by the patient's thyroid status. wikipedia.org
The primary route of excretion is through the kidneys into the urine. nih.govpharmacompass.comdrugbank.com Approximately 35% of an administered dose is excreted in the urine within 24 hours, primarily in the form of its metabolites, such as glucuronide conjugates. nih.govpharmacompass.comsmolecule.comdrugbank.com A very small fraction, generally less than 10%, of the drug is excreted unchanged in the urine. wikipedia.orgpharmacompass.com The total body clearance is estimated to be around 7 L/hr. pharmacompass.comsmolecule.com
Toxicological Assessment and Developmental Impact of 5 Propyl 2 Thiouracil
General Toxicity Profiles in Preclinical Models
Preclinical studies in various animal models have been conducted to characterize the general toxicity profile of 5-Propyl-2-thiouracil (PTU). In rodent models, such as mice and rats, administration of PTU has been shown to induce a state of hypothyroidism. nih.govepa.gov This is an expected pharmacological effect, as PTU inhibits the synthesis of thyroid hormones. iarc.fr
In studies evaluating developmental toxicity, pregnant mice and rats were administered PTU. In mice, no significant gross external malformations or histopathological abnormalities were observed in fetuses, even at high doses. nih.gov Similarly, in rats, no gross malformations were noted. nih.gov However, at certain dose levels, a decrease in fetal body weight and crown-rump length was observed in rats. nih.gov It is important to note that these studies often use doses that are multiples of those used clinically. nih.gov
Long-term administration of PTU in laboratory animals, for periods exceeding one year, has been associated with the development of thyroid hyperplasia and carcinoma. fda.gov
Developmental and Neurodevelopmental Toxicity Studies
Zebrafish Embryo Models for Developmental Toxicity
The zebrafish (Danio rerio) embryo has emerged as a valuable model for studying the developmental toxicity of chemical compounds, including this compound. acs.orgnih.govscispace.com Zebrafish are utilized to assess the effects of substances on vertebrate development due to their rapid external development and optical transparency, which allows for detailed observation of organogenesis. oup.comoup.com
Exposure of zebrafish embryos to PTU has been shown to induce developmental changes. scispace.com Studies have demonstrated that PTU can disrupt the normal developmental processes in these embryos, leading to various morphological and functional alterations. acs.orgnih.govnih.gov The zebrafish model is considered a suitable in vivo system for identifying compounds that interfere with thyroid hormone synthesis. uzh.ch
Associated Morphological Alterations (e.g., reduced eye size, craniofacial anomalies, swim bladder inflation)
Exposure of zebrafish embryos to this compound has been linked to a range of morphological abnormalities. One of the notable effects is a reduction in eye size. nih.govresearchgate.netmdpi.com This ocular alteration is considered to be associated with the inhibition of thyroperoxidase (TPO), a key enzyme in thyroid hormone synthesis. researchgate.netresearchgate.net
In addition to reduced eye size, other craniofacial anomalies have been observed. nih.govresearchgate.net Furthermore, PTU exposure has been shown to impair swim bladder inflation in zebrafish larvae. oup.comresearchgate.net This can subsequently affect their swimming performance. researchgate.net Studies have also reported a dose-dependent decrease in body length and weight in developing zebrafish exposed to PTU. acs.orgnih.gov Dysmorphogenesis, or abnormal tissue development, has been observed in larvae at higher concentrations. acs.orgnih.gov
Morphological Alterations in Zebrafish Embryos Exposed to this compound
| Alteration | Description | Supporting Evidence |
|---|---|---|
| Reduced Eye Size | A noticeable decrease in the diameter of the eyes. | nih.govresearchgate.netmdpi.com |
| Craniofacial Anomalies | Abnormalities in the development of the head and facial structures. | nih.govresearchgate.net |
| Impaired Swim Bladder Inflation | Failure of the swim bladder to inflate properly, affecting buoyancy and swimming. | oup.comresearchgate.net |
| Decreased Body Length and Weight | A reduction in the overall size and mass of the developing larvae. | acs.orgnih.gov |
| Dysmorphogenesis | General abnormal development of tissues. | acs.orgnih.gov |
Neurodevelopmental Impairments
Studies in animal models suggest that exposure to this compound during critical developmental periods can lead to neurodevelopmental impairments. nih.govdtu.dk In rats, developmental exposure to PTU has been shown to cause long-lasting behavioral and functional changes. nih.govdtu.dk This is linked to the state of hypothyroxinemia (low levels of thyroxine) induced by the compound. nih.gov
Observed neurodevelopmental effects in rats include alterations in motor activity levels and impairments in learning and memory in adulthood. nih.gov Auditory function has also been shown to be affected at higher doses. nih.gov Histopathological examinations of the brains of mice fetuses exposed to PTU have revealed degenerative changes and hemorrhagic areas. jmssrms.in
Mechanistically, PTU-induced hypothyroidism is thought to affect brain development by altering gene expression related to neural network formation and synaptic function. nih.gov For instance, perinatal exposure to PTU in rats has been shown to delay the developmental switch in NMDA receptor subunits in the cerebellum. nih.gov
Impact on Specific Organ Systems (e.g., liver)
The liver is a target organ for this compound-induced toxicity. nih.govnih.gov While the precise mechanism of PTU-induced liver injury is not fully understood, it is thought to be an idiosyncratic reaction, possibly with an immunological basis. nih.govdrugbank.comoup.com
Histopathological changes observed in the liver following PTU exposure can range from mild, transient elevations in serum aminotransferase levels to more severe forms of hepatitis, including portal and periportal inflammation with infiltration of eosinophils, lymphocytes, and plasma cells. nih.govnih.gov In severe cases, submassive or massive hepatic necrosis can occur. nih.gov Some instances of PTU-induced hepatotoxicity present with features resembling autoimmune hepatitis. nih.gov
Research suggests that mitochondrial dysfunction may play a role in PTU-induced hepatotoxicity. tbzmed.ac.ir Studies in mice have shown that PTU can lead to a decrease in mitochondrial dehydrogenase activity, mitochondrial swelling, depletion of mitochondrial ATP, and mitochondrial depolarization in hepatocytes. tbzmed.ac.ir In zebrafish, exposure to PTU has been associated with the depletion of liver glycogen. acs.orgnih.gov
Long-Term Effects and Carcinogenicity in Animal Models (e.g., pituitary adenomas, thyroid follicular-cell hyperplasia)
Long-term administration of this compound in animal models has been associated with the development of tumors, particularly in the thyroid and pituitary glands. iarc.frnih.govnih.govinchem.org
In multiple rodent species, including mice, rats, and hamsters, oral exposure to PTU has been shown to cause thyroid follicular-cell adenomas and carcinomas. nih.govinchem.org This is often preceded by thyroid follicular-cell hyperplasia, which is the enlargement of the thyroid gland due to an increase in the number of follicular cells. iarc.frnih.govafricanjournalofbiomedicalresearch.com The goitrogenic (thyroid-enlarging) effect of PTU is a result of its inhibition of thyroid hormone synthesis, which leads to a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland. epa.gov This sustained TSH stimulation is believed to be a key factor in the development of thyroid tumors. epa.gov
In addition to thyroid tumors, pituitary adenomas have been observed in mice following long-term PTU treatment. iarc.frnih.govinchem.org The development of these pituitary tumors is also linked to the chronic stimulation resulting from the hypothyroid state induced by PTU. iarc.fr
Long-Term Effects of this compound in Animal Models
| Effect | Organ System | Animal Model(s) | Supporting Evidence |
|---|---|---|---|
| Thyroid Follicular-Cell Hyperplasia | Thyroid | Rats, Mice | iarc.frnih.govafricanjournalofbiomedicalresearch.com |
| Thyroid Follicular-Cell Adenoma | Thyroid | Mice, Rats, Hamsters, Guinea Pigs | nih.govinchem.org |
| Thyroid Follicular-Cell Carcinoma | Thyroid | Mice, Rats, Hamsters | nih.govinchem.org |
| Pituitary Adenoma | Pituitary | Mice | iarc.frnih.govinchem.org |
Biomarkers of Exposure and Toxicity in Biological Matrices
The assessment of exposure to this compound (PTU) and its resultant toxicity relies on the identification and quantification of specific biomarkers in various biological matrices. These biomarkers can be the parent compound itself, its metabolites, or endogenous substances that change in response to PTU's biological activity. Research has focused on matrices such as blood (plasma/serum), urine, and various tissues to establish reliable indicators of exposure and effect.
Direct Biomarkers of Exposure
The most direct method to confirm exposure is the measurement of PTU in biological samples. Analytical techniques, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated for this purpose.
Plasma and Serum: The concentration of PTU in plasma or serum is a key biomarker for pharmacokinetic studies and exposure assessment. Various HPLC methods with ultraviolet (UV) detection have been established. researchgate.netnih.gov For instance, a reversed-phase HPLC method can quantify PTU in plasma with a detection limit of 50 ng/mL from a 100 µL sample. researchgate.net Another validated HPLC method reported a lower detection limit of 5 ng/mL in plasma. researchgate.net These methods are crucial for determining the bioavailability and clearance of the compound. researchgate.net
Urine: Urine is a non-invasive matrix for monitoring PTU exposure. A sensitive post-column detection method combined with HPLC has been developed for determining PTU in urine, with a lower limit of detection of 0.3 nmol/mL. researchgate.net Metabolic fingerprinting using liquid chromatography combined with high-resolution mass spectrometry has also been employed to assess urinary metabolites, providing a comprehensive picture of exposure. nih.gov
Tissues: Detecting PTU in tissues is important for understanding its distribution and potential for accumulation. A hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method has been developed for the simultaneous determination of PTU and other thyreostats in bovine muscle tissue, with limits of detection (LODs) around 4.1 ng/g. mdpi.com
Interactive Data Table: Analytical Methods for Direct Biomarker (PTU) Detection
| Biomarker | Biological Matrix | Analytical Method | Limit of Detection (LOD) / Quantification (LOQ) | Reference |
| This compound | Plasma | HPLC-UV | 40 ng/mL (LOD) | researchgate.net |
| This compound | Plasma | HPLC-UV | 50 ng/mL (LOQ) | researchgate.net |
| This compound | Plasma | HPLC-UV | 5 ng/mL (LOD) | researchgate.net |
| This compound | Urine | HPLC with post-column detection | 0.3 nmol/mL (LOD) | researchgate.net |
| This compound | Bovine Muscle Tissue | HILIC-MS/MS | ~4.1 ng/g (LOD) | mdpi.com |
Biomarkers of Toxicity (Pharmacodynamic Effects)
Exposure to PTU leads to a cascade of biochemical and physiological changes, primarily related to its inhibitory effects on thyroid hormone synthesis. These downstream changes serve as valuable biomarkers of toxicity.
Thyroid Hormones and TSH: PTU inhibits thyroid peroxidase, the enzyme essential for thyroid hormone synthesis, and also type 1 deiodinase, which converts thyroxine (T4) to the more active triiodothyronine (T3). iarc.fr Consequently, exposure to PTU leads to measurable changes in the levels of these hormones in serum, which are primary biomarkers of its pharmacological and toxicological effect.
Decreased Thyroxine (T4) and Triiodothyronine (T3): A rapid fall in serum T3 concentrations is a hallmark of PTU activity. iarc.fr In studies with rats, PTU administration led to a significant decrease in serum T3. iarc.fr
Increased Thyroid-Stimulating Hormone (TSH): The decrease in circulating T3 and T4 levels triggers a feedback mechanism in the pituitary gland, resulting in increased secretion of TSH. iarc.fr Elevated serum TSH is a sensitive indicator of hypothyroidism induced by PTU. iarc.fr
Metabolomic Biomarkers: Recent studies using metabolomics have identified novel biomarkers of PTU-induced developmental toxicity in non-mammalian models like the zebrafish embryo. fu-berlin.de Exposure to PTU in zebrafish resulted in significant and reproducible changes in the metabolome. fu-berlin.deresearchgate.net
Altered Amino Acid and Lipid Levels: Major metabolic changes observed included increased levels of tyrosine, pipecolic acid, and lysophosphatidylcholines, alongside decreased levels of methionine. fu-berlin.deresearchgate.net The disturbance of the 'Phenylalanine, tyrosine and tryptophan biosynthesis' pathway was identified as a significant event linked to the mode of action of PTU. fu-berlin.de
Gene Expression Biomarkers: Changes in the expression of specific genes related to thyroid function can also serve as sensitive biomarkers. In zebrafish embryos, analysis of transcriptomic responses has helped identify molecular signatures of thyroid disruption. researchgate.net While specific gene targets for PTU were part of a broader study, the approach highlights the potential for using genes like those for thyroglobulin, TSH beta subunit, and the sodium-iodide symporter as biomarkers for thyroid-disrupting chemicals. researchgate.net
Interactive Data Table: Biomarkers of this compound Toxicity
| Biomarker | Biological Matrix | Observed Effect | Model System | Reference |
| Thyroxine (T4) | Serum | Decreased Concentration | Rat | iarc.fr |
| Triiodothyronine (T3) | Serum | Decreased Concentration | Rat | iarc.fr |
| Thyroid-Stimulating Hormone (TSH) | Serum | Increased Concentration | Rat | iarc.fr |
| Tyrosine | Whole Embryo | Increased Level | Zebrafish Embryo | fu-berlin.deresearchgate.net |
| Pipecolic Acid | Whole Embryo | Increased Level | Zebrafish Embryo | fu-berlin.deresearchgate.net |
| Methionine | Whole Embryo | Decreased Level | Zebrafish Embryo | fu-berlin.deresearchgate.net |
| Lysophosphatidylcholines | Whole Embryo | Increased Level | Zebrafish Embryo | fu-berlin.deresearchgate.net |
| Phenylalanine, tyrosine and tryptophan biosynthesis pathway | Whole Embryo | Disturbance of Pathway | Zebrafish Embryo | fu-berlin.de |
Structure Activity Relationship Sar and Computational Studies of Thiouracil Derivatives
Positional Isomerism and Substituent Effects on Biological Activity (e.g., 5-propyl vs. 6-propyl)
The position of substituents on the thiouracil ring significantly influences biological activity. A prominent example is the comparison between 5-propyl-2-thiouracil and its more widely known isomer, 6-propyl-2-thiouracil (PTU). Both are recognized for their effects on thyroid hormone metabolism, primarily through the inhibition of iodothyronine deiodinase (D1) enzymes, which are crucial for converting thyroxine (T4) to the more active triiodothyronine (T3).
Studies comparing their inhibitory capacities have revealed subtle but important differences. Research on type 1 deiodinase (D1) inhibition showed that this compound was a slightly more efficient inhibitor than 6-propyl-2-thiouracil. bioscientifica.com Another study investigating recombinant Xenopus laevis deiodinase (xlD1) found that both this compound and 6-propyl-2-thiouracil were effective inhibitors of a mutated, PTU-sensitive version of the enzyme. oup.com Specifically, under identical assay conditions, their inhibitory activities were comparable. oup.com
Further research has highlighted the importance of the substituent's nature and position. For instance, substituting the propyl group at the 6-position with a small methyl group results in a compound with inhibitory capacity similar to PTU, while substitution with a larger aromatic ring, like a benzyl (B1604629) group, can significantly increase the potency of D1 inhibition. bioscientifica.com In contrast, the introduction of a polar carboxyl group at the 5-position was found to be less effective than the n-propyl group in PTU. bioscientifica.com These findings underscore that both the location (C5 vs. C6) and the physicochemical properties of the substituent are critical determinants of the molecule's interaction with its target enzyme.
| Compound | Target Enzyme | Observation | Source |
|---|---|---|---|
| This compound | Type 1 Deiodinase (D1) | Slightly more efficient inhibitor than 6-propyl-2-thiouracil. | bioscientifica.com |
| 6-Propyl-2-thiouracil (PTU) | Type 1 Deiodinase (D1) | Standard inhibitor, forms a stable complex with the enzyme. | bioscientifica.com |
| This compound | xlD1-Pro132Ser (mutant) | Inhibitory activity comparable to 6-propyl-2-thiouracil. | oup.com |
| 6-Methyl-2-thiouracil | Type 1 Deiodinase (D1) | Similar inhibitory capacity as PTU. | bioscientifica.com |
| 6-Benzyl-2-thiouracil | Type 1 Deiodinase (D1) | Highest potency in inhibiting D1 among tested compounds. | bioscientifica.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activities. sciepub.com These models are powerful predictive tools in drug design, helping to guide the synthesis of new molecules with improved efficacy. sciepub.comsciepub.com For thiouracil derivatives, QSAR models have been developed to predict various biological activities, from anticancer to central nervous system effects. researchgate.netmitwpu.edu.inmdpi.com
A QSAR study on 5-cyano, N1, 6-disubstituted, 2-thiouracil (B1096) derivatives identified key molecular descriptors for their central nervous system (CNS) depressant activity. The best model, with a high correlation coefficient (r² = 0.9014), indicated that van der Waals surface area, dipole moment, and the y-component of the dipole moment were significant determinants of activity. researchgate.netmitwpu.edu.in
Another QSAR study focusing on the antibacterial activity of 5-cyano thiouracil derivatives against the SecA protein identified lipophilicity, electrophilicity index, and dipole moment as the most critical predictive descriptors. sciepub.com The resulting model helps in understanding the physicochemical properties that govern antibacterial action and suggests that incorporating specific groups, such as nitro or nitrosyl, could enhance activity. sciepub.com Similarly, QSAR models for the anticancer activity of thiouracil-based compounds against colorectal cell lines have been developed, linking biological activity to computed quantum chemical and physicochemical parameters. mdpi.com
| Thiouracil Series | Biological Activity | Key Descriptors Identified | Model Correlation (r²) | Source |
|---|---|---|---|---|
| 5-cyano, N1, 6-disubstituted, 2-thiouracils | CNS Depressant | vdWSurfaceArea, Dipole Moment, YcompDipole | 0.9014 | researchgate.netmitwpu.edu.in |
| 5-cyano thiouracils | Antibacterial (SecA inhibition) | Lipophilicity, Electrophilicity Index, Dipole Moment | Not Specified | sciepub.com |
| Thiouracil-based dihydroindeno pyrido pyrimidines | Anticancer (Colorectal) | Quantum chemical and physicochemical parameters | Not Specified | mdpi.com |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. It provides insights into the binding affinity, energy, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is crucial for understanding the mechanism of action and for structure-based drug design.
Thyroperoxidase (TPO): The primary mechanism of antithyroid drugs like propylthiouracil (B1679721) involves the inhibition of thyroid peroxidase (TPO). bioscientifica.comui.ac.id Since the exact crystal structure of TPO is not fully resolved, studies often use the highly homologous lactoperoxidase (LPO) as a model. researchgate.netmdpi.comnih.gov Docking studies of 6-propyl-2-thiouracil (PTU) reveal that it binds effectively within a hydrophobic channel in the enzyme's active site. mdpi.comui.ac.idresearchgate.net The binding is stabilized by interactions with key residues and the heme group. ui.ac.idui.ac.id For instance, docking analysis of PTU with a TPO model identified a binding affinity of -5.45 kcal/mol, with interactions involving the heme group and residues like His239 and Ser314. ui.ac.idui.ac.id Structural modifications based on these insights, such as targeting hydrophobic side chains near the C-4 position of the thiouracil ring, have been explored to design derivatives with potentially greater antithyroid activity. mdpi.comnih.gov
Thymidylate Synthase (TS): Thymidylate synthase is a well-recognized target for anticancer agents. nih.govresearchgate.net Several series of thiouracil derivatives have been designed and evaluated as TS inhibitors. nih.govresearchgate.net Molecular docking studies have been instrumental in rationalizing their activity, showing how these compounds fit into the enzyme's active site. nih.govresearchgate.netdntb.gov.ua For example, docking of 6-aryl-5-cyano thiouracil derivatives into the TS crystal structure (PDB: 1JU6) confirmed their binding pattern, which was consistent with their observed in vitro inhibitory activity. nih.govresearchgate.netresearchgate.net In another study, a thiopyrimidine derivative showed a strong binding energy of -88.52 Kcal/mol, forming three hydrogen bonds with Arg-50 and Ser-216 residues in the active site of thymidylate synthase. japsonline.com
15-Lipoxygenase (15-LOX): 15-Lipoxygenase is an enzyme implicated in inflammation and oxidative stress, making it a target for antioxidant agents. researchgate.netmdpi.com Novel 2-thiouracil-5-sulfonamide derivatives have been synthesized and shown to possess significant 15-LOX inhibitory activity. researchgate.netmdpi.comnih.gov Molecular docking of one potent derivative endorsed its proper binding at the active site pocket of human 15-LOX, explaining its antioxidant effect. dntb.gov.uaresearchgate.netnih.gov The studies suggest that halogenated derivatives show significant activity, possibly due to better fitting within the enzyme's catalytic pocket. mdpi.com
Histone Deacetylases (HDACs): HDAC inhibitors are a promising class of anticancer drugs. nih.govnih.gov New panels of uracil (B121893) and thiouracil derivatives have been designed and synthesized as potential HDAC inhibitors. nih.govmdpi.com Docking studies of these compounds against HDAC1 and HDAC4 provided valuable insights into their binding patterns. nih.govtandfonline.com One particularly potent thiouracil derivative was found to have a binding mode similar to a known reference inhibitor, trichostatin A. mdpi.com These computational results supported the experimental findings, where the compound showed high inhibitory activity against HDAC1 and HDAC4 and induced apoptosis in cancer cell lines. nih.govnih.govtandfonline.com
| Target Enzyme | Thiouracil Derivative Series | Key Findings from Docking | Source |
|---|---|---|---|
| Thyroperoxidase (TPO) / Lactoperoxidase (LPO) | 6-n-propyl-2-thiouracil (PTU) | Binds in a hydrophobic channel; interacts with heme group and key residues (His239, Ser314). Binding affinity of -5.45 kcal/mol. | ui.ac.idmdpi.comui.ac.id |
| Thymidylate Synthase (TS) | 6-aryl-5-cyano thiouracils | Binding pattern consistent with in vitro activity. PDB code used: 1JU6. | nih.govresearchgate.netresearchgate.net |
| 15-Lipoxygenase (15-LOX) | 2-thiouracil-5-sulfonamides | Proper binding at the active site pocket explains potent antioxidant activity. | dntb.gov.uaresearchgate.netnih.gov |
| Histone Deacetylases (HDACs) | Novel thiouracil derivatives | Accepted binding modes against HDAC1, similar to reference inhibitors. | nih.govnih.govtandfonline.com |
In Silico Prediction of Pharmacological Profiles and Toxicological Outcomes
Beyond predicting binding affinity, computational methods, often referred to as in silico toxicology, are used to forecast the broader pharmacological and toxicological profiles of chemical compounds. nih.gov These approaches model properties related to a drug's absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity, before a compound is even synthesized. nih.govmarquette.edu
For thiouracil derivatives, in silico ADMET and toxicity studies have been performed to assess their drug-likeness and potential risks. In several studies on novel thiouracil-based anticancer agents, computational tools were used to predict that the designed compounds have accepted profiles of drug-likeness with low toxicity. researchgate.net These predictions are often based on established principles like Lipinski's rule of five, which helps to evaluate whether a chemical compound has properties that would make it a likely orally active drug in humans. mdpi.com
Furthermore, in silico models are being developed to predict specific molecular initiating events, such as the inhibition of thyroid peroxidase (TPO). acs.org By training machine learning algorithms on large datasets of compounds with known TPO inhibitory activity, researchers can create models that predict the potential of new or untested chemicals to disrupt thyroid function. acs.org Such models can screen vast chemical libraries to prioritize compounds for experimental testing or to flag potential endocrine disruptors early in the development process. nih.govacs.org Physiologically based pharmacokinetic (PBPK) modeling can also be used to simulate the metabolic fate of compounds like propylthiouracil, incorporating in silico predictions of metabolic enzyme kinetics to forecast human exposure levels. simulations-plus.com
These computational approaches save significant time and resources compared to traditional laboratory testing and are becoming integral to regulatory risk assessment and the development of safer chemicals. nih.govmarquette.edu
Advanced Research Models and Methodologies in 5 Propyl 2 Thiouracil Research
In Vitro Cellular and Enzymatic Assay Systems
In vitro systems are fundamental in dissecting the direct molecular interactions and cellular effects of 5-Propyl-2-thiouracil. These controlled environments allow for the detailed study of specific biochemical processes without the complexities of a whole organism.
Rat Liver Microsomes: Microsomal fractions from rat liver are a cornerstone for studying the metabolism of xenobiotics, including PTU. These preparations are rich in cytochrome P450 enzymes and UDP-glucuronosyltransferases (UGTs), which are crucial for drug metabolism. Studies using rat liver microsomes have been instrumental in investigating the inhibition of iodothyronine 5'-deiodinase activity by PTU and other 2-thiouracil (B1096) derivatives. oup.comjci.orgnih.gov Research has shown that substrates of this enzyme, such as thyroxine and triiodothyronine, can enhance the binding of radioiodinated PTU to the microsomal preparation, supporting the hypothesis that thiouracil derivatives act by forming a mixed disulfide with an intermediate enzyme complex. oup.comjci.orgnih.gov
Activated Neutrophils: The metabolism of PTU by activated neutrophils has been investigated to understand the mechanisms behind idiosyncratic adverse effects like agranulocytosis. caldic.com In these in vitro assays, neutrophils are stimulated to undergo an oxidative burst, mimicking an inflammatory response. High-performance liquid chromatography (HPLC) analysis of these systems has identified several oxidized metabolites of PTU, including PTU-disulfide, propyluracil-2-sulfinate, and propyluracil-2-sulfonate. caldic.com This metabolism is dependent on the myeloperoxidase (MPO) system within the neutrophils and is inhibited by substances like sodium azide and catalase. caldic.com The generation of such reactive metabolites by activated neutrophils is a key area of investigation for understanding potential hypersensitivity reactions. caldic.com However, other studies using chemiluminescence assays to assess the production of reactive oxygen species found no direct effect of PTU on the oxidative burst of neutrophils in vitro, suggesting that any interaction may require metabolic steps not present in that particular model. vu.nl
In Vivo Animal Models for Thyroid Research and Developmental Toxicology
Animal models are indispensable for examining the systemic effects of this compound, particularly in the context of thyroid physiology and developmental toxicology.
Rodent Models (e.g., rats, mice)
Rodents are the most extensively used models in PTU research due to their physiological similarities to humans and the availability of well-established experimental protocols.
Rats: Rats have been widely used to create models of hypothyroidism by administering PTU. nih.govresearchgate.netpnas.org These models are crucial for studying the downstream effects of thyroid hormone deficiency on various organs and systems. For instance, studies have investigated the impact of PTU-induced hypothyroidism on the gingival mucosa, observing a decrease in total protein content. researchgate.net Other research has focused on the effects on the thyroid gland itself, noting compensatory changes such as increased thyroid epithelium height and altered follicle size. pnas.org Furthermore, rat models have been employed to explore the influence of PTU on the metabolome of the thyroid, liver, and plasma, providing insights into systemic metabolic changes. romj.orgnih.gov Developmental toxicity studies in rats have shown that in utero exposure to high doses of PTU can lead to decreased fetal weight and crown-rump length, although no gross morphological malformations were observed. nih.gov
Mice: Similar to rats, mice are used to study the effects of PTU on thyroid function and development. nih.gov Developmental toxicity studies in mice treated with PTU have generally not found significant adverse effects on fetal weight, litter size, or the incidence of gross malformations at the doses tested. nih.gov
Aquatic Models (e.g., Zebrafish, Japanese medaka)
Aquatic models, particularly zebrafish and Japanese medaka, have gained prominence in developmental toxicology research due to their rapid external development, optical transparency of embryos, and genetic tractability.
Zebrafish (Danio rerio): Zebrafish embryos are a powerful tool for investigating the developmental toxicity of compounds like PTU. Exposure of zebrafish embryos to PTU can induce a range of developmental abnormalities, including reduced eye size and other craniofacial anomalies. Partial life-cycle assays with zebrafish have demonstrated that PTU can lead to dysmorphogenesis in larvae, decreased body length and weight, and inhibited metamorphosis, as indicated by decreased scale thickness. These models are valuable for identifying thyroid hormone-disrupting activity and understanding the potential impact on aquatic ecosystems.
Japanese medaka (Oryzias latipes): The Japanese medaka is another important aquatic model for studying the effects of endocrine-disrupting chemicals. Research on medaka exposed to PTU has revealed reductions in eye size, growth, and swim bladder inflation, leading to impaired swimming performance. These phenotypic effects are often accompanied by changes in the expression of thyroid-related genes, providing a molecular basis for the observed developmental defects.
Metabolomics Approaches for Mechanistic Elucidation (LC-MS/MS, GC-MS)
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach to uncover the mechanisms of action and toxicity of this compound. By analyzing the global metabolic profile, researchers can identify biochemical pathways perturbed by PTU exposure.
LC-MS/MS and GC-MS in Rat Studies: In studies utilizing rat models of PTU-induced hypothyroidism, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) have been employed to analyze the metabolomes of the thyroid, liver, and plasma. romj.org These investigations aim to understand the systemic metabolic consequences of decreased thyroid hormone levels. For example, metabolomic analysis of rats on a high-fat diet combined with PTU has been used to model non-obese nonalcoholic fatty liver disease, revealing significant alterations in carnitines, phospholipids, and triglycerides.
Metabolomics in Zebrafish Developmental Toxicity: In the context of developmental toxicology, metabolomics has been applied to zebrafish embryos exposed to PTU to elucidate the mechanisms underlying observed morphological changes. This approach has identified significant alterations in metabolites such as increased levels of tyrosine, pipecolic acid, and lysophosphatidylcholines, and decreased methionine levels. These changes have been linked to the mode of action of PTU, specifically the inhibition of thyroid peroxidase, and suggest potential neurodevelopmental impairments.
Advanced Spectroscopic and Chromatographic Techniques for Analysis and Characterization
A suite of advanced analytical techniques is essential for the detection, quantification, and structural characterization of this compound and its metabolites in various biological and environmental matrices.
HPLC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of PTU and its metabolites, such as its N-β-D glucuronide. This technique has been applied to metabolic studies in vitro and for quantifying PTU in biological fluids like bovine urine and plasma. The method's reliability is crucial for pharmacokinetic and metabolism studies.
UV-Vis, IR, NMR, and Raman Spectroscopy: Spectroscopic techniques provide detailed information about the molecular structure and properties of this compound.
UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is used to study the electronic properties of the molecule.
IR and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy are employed to investigate the vibrational modes of the molecule, providing a "fingerprint" for its identification and characterization. These experimental spectra are often compared with quantum computational calculations to assign fundamental vibrational modes.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise chemical structure of PTU and its derivatives.
Transgenic and Knockout Models for Investigating Gene Regulation
Genetically modified animal models, including transgenic and knockout organisms, are at the forefront of research into the specific molecular pathways and gene regulatory networks affected by this compound.
Transgenic Models: A novel transgenic medaka line has been developed that expresses green fluorescent protein (GFP) in thyrocytes under the control of the thyroglobulin gene promoter. nih.gov This model allows for the visualization of thyroid axis activity, as the fluorescence intensity is inversely proportional to this activity. nih.gov Exposure of these transgenic fish to PTU leads to an increase in fluorescence, reflecting the inhibition of thyroid hormone synthesis and the subsequent upregulation of the thyroglobulin gene. nih.gov
Knockout Models: Knockout mouse models, in which specific genes are inactivated, have been instrumental in dissecting the roles of different thyroid hormone receptor (TR) isoforms in mediating the effects of thyroid hormones. Studies using mice with disruptions in the TRα or TRβ genes have been conducted in conjunction with PTU-induced hypothyroidism to investigate the isoform-specific regulation of gene expression in various tissues, including the heart and liver. oup.com For example, research on mice with a complete deficiency of TRα, when made hypothyroid with PTU and then treated with T3, showed increased sensitivity to thyroid hormone in the pituitary and liver. Additionally, metallothionein I/II knockout mice have been used to study the role of these proteins in modulating the oxidative stress induced by high concentrations of iodide in the thyroid, with PTU being used as a tool to manipulate thyroid function in these experiments.
Current Research Gaps and Future Directions in 5 Propyl 2 Thiouracil Science
Elucidation of Remaining Unknown Mechanisms of Action
The primary mechanism of 5-Propyl-2-thiouracil is well-documented, involving the inhibition of thyroid peroxidase (TPO), which in turn blocks the synthesis of thyroid hormones. drugbank.comnih.gov It also peripherally inhibits the 5'-deiodinase enzyme, reducing the conversion of thyroxine (T4) to the more potent triiodothyronine (T3). wikipedia.org However, the precise molecular interactions and the full spectrum of its pharmacological effects are not completely understood, presenting a significant research gap. nih.gov
Future research is necessary to fully delineate the off-target effects and alternative molecular pathways influenced by PTU. For instance, while its association with hepatotoxicity is a known clinical concern, the exact mechanisms driving this adverse effect remain under investigation. nih.govnih.gov Glucuronidation is a proposed important metabolic pathway, and identifying the specific UGT isoforms responsible is a key area of inquiry. nih.gov A deeper understanding of its metabolic fate and the bioactivity of its various metabolites is crucial for a comprehensive mechanistic picture. Furthermore, studies have suggested that PTU's interaction with its target enzymes may involve complex kinetics and the formation of intermediate complexes, such as a selenenyl iodide intermediate with deiodinase, which warrants further investigation. nih.gov
Development of Novel Analogues with Enhanced Specificity or Reduced Toxicity
To improve upon the therapeutic profile of PTU, researchers are actively designing and synthesizing novel analogues. The goal is to develop compounds with greater specificity for their intended targets, thereby enhancing efficacy and reducing the incidence of adverse effects. mdpi.com Structure-activity relationship (SAR) studies are instrumental in this endeavor, providing insights into how modifications to the thiouracil nucleus can influence biological activity. mdpi.com
Research has shown that substitutions at various positions on the thiouracil ring can significantly alter inhibitory potency against deiodinase enzymes. For example, substituting the n-propyl group at the 5-position with a smaller methyl group has been shown to render a more potent inhibitor of type 1 deiodinase (D1). nih.gov Conversely, isomeric this compound appeared only slightly more efficient as a D1 inhibitor than the conventional 6-propyl-2-thiouracil. nih.gov The addition of aromatic rings to the backbone has also been explored, yielding compounds with increased inhibitory effects on both D1 and type 2 deiodinase (D2). nih.gov
| Compound | Modification | Relative D1 Inhibition Potency |
|---|---|---|
| 6-propyl-2-thiouracil (PTU) | Reference Compound | Standard |
| This compound | Isomeric variant | Slightly more efficient than PTU nih.gov |
| 5-methyl-2-thiouracil | Substitution with methyl group at C5 | More potent than PTU nih.gov |
| 6-benzyl-2-thiouracil | Substitution with benzyl (B1604629) group at C6 | More potent than PTU nih.gov |
| 6-phenyl-2-thiouracil | Substitution with phenyl group at C6 | Potency increased by at least 10-fold over PTU nih.gov |
These preclinical findings highlight the potential for developing new antithyroid agents with tailored properties. mdpi.com Future work will likely focus on optimizing these lead compounds to enhance their pharmacokinetic profiles and further minimize toxicity.
Translational Research from Preclinical Findings to Clinical Applications
The journey from promising preclinical data to clinical application is a critical challenge in drug development. For this compound and its analogues, translational research focuses on bridging this gap. A key area of advancement is the use of sophisticated modeling techniques to predict how the drug will behave in humans.
Physiologically based pharmacokinetic (PBPK) models are powerful tools in this regard. nih.govresearchgate.net These mathematical models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug by integrating its physicochemical properties with physiological data. nih.gov Recently, a PBPK model for PTU was successfully developed to predict its tissue distribution and to extrapolate its pharmacokinetics to special populations, such as pediatric and elderly patients. researchgate.net Such models can provide valuable information for optimizing dosing regimens and guiding the design of clinical trials, potentially reducing the need for extensive in-human studies. nih.gov The continued refinement and application of these models will be essential for translating novel laboratory findings into effective clinical therapies.
Exploration of New Therapeutic Avenues beyond Thyroid Disorders
Emerging research indicates that the therapeutic potential of this compound may extend beyond its established role in managing hyperthyroidism. Scientists are exploring its effects on other biological pathways, opening up possibilities for new applications.
One promising area is its activity as a nitric oxide synthase (NOS) inhibitor . Studies have shown that 6-n-propyl-2-thiouracil acts as a mechanism-based inactivator of the neuronal nitric oxide synthase (nNOS) isoform. nih.govresearchgate.net This suggests a potential role in conditions where modulation of nitric oxide production is beneficial. Oral PTU treatment has also been shown to affect nitric oxide production in the rat aorta. nih.gov
Furthermore, the antioxidant properties of the thiouracil scaffold are gaining attention. mdpi.com The 2-thiouracil (B1096) structure is considered a promising motif for developing antioxidant agents that can protect cells from damage induced by reactive oxygen species (ROS). mdpi.com In one study, a copper(II) complex of propylthiouracil (B1679721) demonstrated a significant ability to disrupt hydroxyl radicals. conicet.gov.ar This complex also exhibited antimicrobial activity, particularly against Gram-positive bacteria, and acted as a potent inhibitor of alkaline phosphatase. conicet.gov.ar These findings suggest that PTU and its derivatives could be investigated for use in a range of conditions associated with oxidative stress and bacterial infections.
Methodological Advancements for Comprehensive Analysis
Progress in understanding and developing this compound is intrinsically linked to advancements in analytical methodologies. Accurate and sensitive quantification of the parent drug and its metabolites in biological matrices is essential for pharmacokinetic studies, clinical monitoring, and metabolic research.
A variety of analytical techniques have been developed for this purpose. Spectrophotometric methods, based on color reactions, have been reported for determining PTU in pharmaceutical forms. walisongo.ac.id More advanced techniques like High-Performance Liquid Chromatography (HPLC) are now widely used. Reverse-phase HPLC (RP-HPLC) methods have been developed and validated for the reliable quantitative analysis of propylthiouracil in tablets. biomedpharmajournal.org
For even greater sensitivity and specificity, particularly in complex biological samples, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is employed. A reliable HPLC-MS/MS method was recently developed for the simultaneous quantification of PTU and its major metabolite, N-β-D glucuronide, which will facilitate further investigation into the drug's metabolism and its association with hepatotoxicity. nih.gov
In addition to analytical chemistry, advancements in computational modeling, such as the PBPK models discussed earlier, represent a significant methodological leap. mdpi.com These in silico tools allow for a more comprehensive analysis of the drug's behavior in the body, aiding in everything from preclinical development to personalized medicine.
Q & A
Basic: What synthetic methods are recommended for producing high-purity 5-Propyl-2-thiouracil?
Methodological Answer:
this compound can be synthesized via condensation reactions using thiourea and propyl-substituted precursors under controlled conditions. A validated protocol involves:
- Reacting 6-amino-1,3-dialkyluracil derivatives with polyfluorocarboxylic anhydrides in dry dioxane, followed by purification via vacuum drying and trituration with water .
- Ensuring ≥98% purity requires column chromatography (e.g., silica gel) and verification via HPLC with UV detection at 254 nm .
Key Considerations: Use inert atmospheres to prevent oxidation of the thiol group and monitor reaction progress with TLC (silica plates, ethyl acetate/hexane eluent) .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- HPLC: Employ C18 reverse-phase columns with a mobile phase of acetonitrile/water (70:30) to assess purity (>99% by area normalization) .
- NMR Spectroscopy: Use ¹H and ¹³C NMR in DMSO-d₆ to confirm structure (e.g., δ 1.5 ppm for propyl CH₂, δ 165 ppm for thiocarbonyl) .
- Mass Spectrometry: ESI-MS in positive ion mode confirms molecular weight (m/z 170.23 for [M+H]⁺) .
Basic: How is this compound applied in thyroid hormone disruption studies?
Methodological Answer:
this compound inhibits thyroperoxidase, blocking iodine organification and thyroid hormone synthesis. Standard protocols include:
- In Vitro: Dose-response assays using FRTL-5 rat thyroid cells, measuring cAMP levels and thyroglobulin secretion .
- In Vivo: Administer 0.1% PTU in drinking water to rodents for 14 days, followed by serum T3/T4 quantification via ELISA .
Advanced: How are zebrafish models optimized for studying this compound-induced hypothyroidism?
Methodological Answer:
- Embryo Exposure: Treat zebrafish embryos (24–72 hpf) with 10–50 µM PTU in embryo medium to disrupt thyroid follicle development .
- Endpoint Analysis: Use transgenic Tg(tg:nlsEGFP) lines to visualize thyroid morphology via confocal microscopy. Validate with whole-mount in situ hybridization for tg or tpo mRNA .
Pitfalls: Control for non-thyroidal effects by co-administing exogenous T4 to rescue phenotypes .
Advanced: What molecular interactions drive this compound’s selectivity for thyroperoxidase?
Methodological Answer:
Computational docking (e.g., AutoDock Vina) reveals:
- PTU’s thiocarbonyl group binds to the heme iron in thyroperoxidase’s active site, disrupting iodine oxidation .
- The propyl chain enhances hydrophobic interactions with residues in the substrate channel (e.g., Phe-648 in human TPO) .
Validation: Site-directed mutagenesis of TPO (e.g., Phe648Ala) reduces PTU’s inhibitory efficacy by >50% .
Advanced: How should researchers resolve contradictions in PTU’s efficacy across hypothyroidism models?
Methodological Answer:
Discrepancies arise from dosing regimens and model systems:
- Rodent vs. Zebrafish: Higher PTU doses (0.1% vs. 10 µM) are required in rodents due to metabolic clearance differences .
- Mild vs. Severe Hypothyroidism: Titrate PTU concentrations (e.g., 0.01%–0.1% in diet) and validate with thyroid histopathology and serum TSH levels .
Recommendation: Use standardized protocols (e.g., OECD TG 248) for cross-study comparability .
Advanced: What safety protocols are critical for handling this compound in longitudinal studies?
Methodological Answer:
- PPE: Wear N95 masks, nitrile gloves, and safety goggles to prevent inhalation or dermal contact .
- Storage: Keep in amber vials at 4°C under argon to prevent photodegradation and oxidation .
- Waste Disposal: Neutralize with 10% NaOH before incineration to avoid thiol volatilization .
Advanced: How does structural isomerism impact the activity of propyl-thiouracil derivatives?
Methodological Answer:
- 5- vs. 6-Propyl Isomers: this compound (CAS 2954-52-1) shows weaker antithyroid activity than 6-propyl-2-thiouracil (CAS 51-52-5) due to steric hindrance in TPO binding .
- SAR Studies: Fluorination at C5 (e.g., 5-fluoro-2-thiouracil) enhances antitumor activity but reduces thyroid inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
